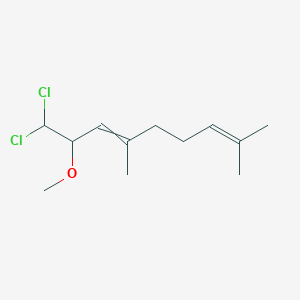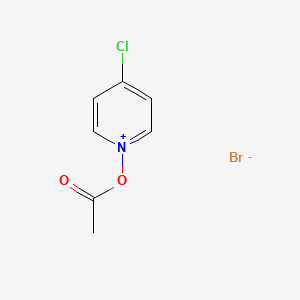
1-(Acetyloxy)-4-chloropyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)-4-chloropyridin-1-ium bromide is an organic compound that features both an acetyloxy group and a chloropyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acetyloxy)-4-chloropyridin-1-ium bromide typically involves the reaction of 4-chloropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloropyridine} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(Acetyloxy)-4-chloropyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
1-(Acetyloxy)-4-chloropyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-4-chloropyridin-1-ium bromide involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The chloropyridinium ion can interact with various biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Acetyloxy)-2-chloropyridin-1-ium bromide
- 1-(Acetyloxy)-3-chloropyridin-1-ium bromide
- 1-(Acetyloxy)-5-chloropyridin-1-ium bromide
Uniqueness
1-(Acetyloxy)-4-chloropyridin-1-ium bromide is unique due to the specific positioning of the acetyloxy and chloro groups on the pyridinium ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers.
Properties
CAS No. |
78378-17-3 |
|---|---|
Molecular Formula |
C7H7BrClNO2 |
Molecular Weight |
252.49 g/mol |
IUPAC Name |
(4-chloropyridin-1-ium-1-yl) acetate;bromide |
InChI |
InChI=1S/C7H7ClNO2.BrH/c1-6(10)11-9-4-2-7(8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
WMJZAFJIAWPOSN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[N+]1=CC=C(C=C1)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


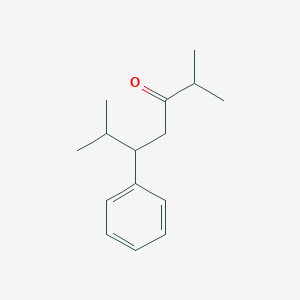
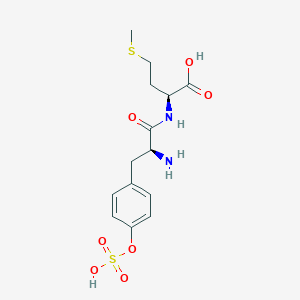

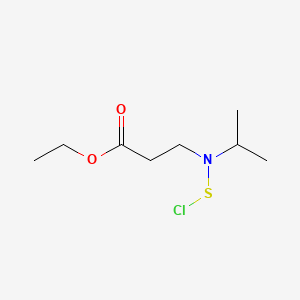
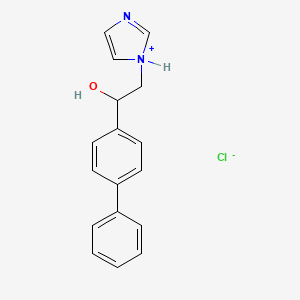
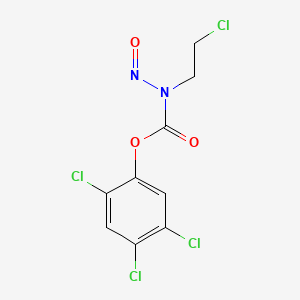
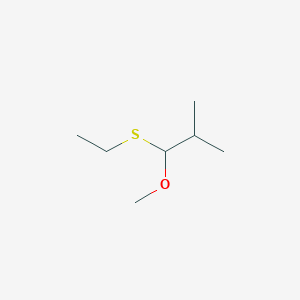
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
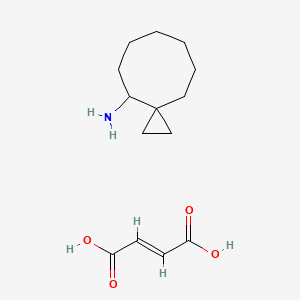
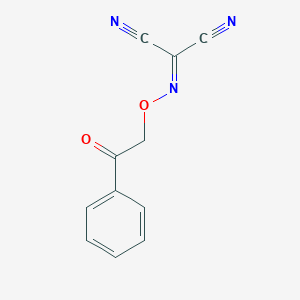
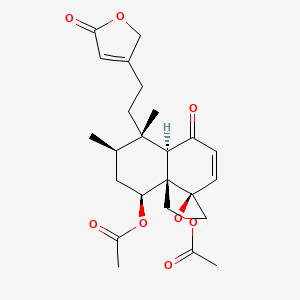
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
